REACTION_CXSMILES
|
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH2:12]([OH:22])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([CH3:21])[CH3:20]>O>[C:4]([O:6][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([CH3:21])[CH3:20])(=[O:5])[C:3]1[C:2](=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:1]([O:22][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([CH3:20])[CH3:21])=[O:11]
|
Name
|
|
Quantity
|
111 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
284 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC(C)C)O
|
Name
|
catalyst
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
210 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The system was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
excess alcohol removed as the pressure
|
Type
|
CUSTOM
|
Details
|
to 150° C.
|
Type
|
CUSTOM
|
Details
|
hydrolysis of the catalyst and removal of remaining alcohol
|
Type
|
DISTILLATION
|
Details
|
was accomplished by steam distillation
|
Type
|
CUSTOM
|
Details
|
during 35 minutes
|
Duration
|
35 min
|
Type
|
CUSTOM
|
Details
|
at 150° C.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying for 15 minutes at these conditions the cloudy crude product
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 90° C.
|
Type
|
FILTRATION
|
Details
|
filtered through a No
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)OCCCCCCCC(C)C)=CC=CC1)(=O)OCCCCCCCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH2:12]([OH:22])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([CH3:21])[CH3:20]>O>[C:4]([O:6][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([CH3:21])[CH3:20])(=[O:5])[C:3]1[C:2](=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:1]([O:22][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([CH3:20])[CH3:21])=[O:11]
|
Name
|
|
Quantity
|
111 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
284 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC(C)C)O
|
Name
|
catalyst
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
210 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The system was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
excess alcohol removed as the pressure
|
Type
|
CUSTOM
|
Details
|
to 150° C.
|
Type
|
CUSTOM
|
Details
|
hydrolysis of the catalyst and removal of remaining alcohol
|
Type
|
DISTILLATION
|
Details
|
was accomplished by steam distillation
|
Type
|
CUSTOM
|
Details
|
during 35 minutes
|
Duration
|
35 min
|
Type
|
CUSTOM
|
Details
|
at 150° C.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying for 15 minutes at these conditions the cloudy crude product
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 90° C.
|
Type
|
FILTRATION
|
Details
|
filtered through a No
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)OCCCCCCCC(C)C)=CC=CC1)(=O)OCCCCCCCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH2:12]([OH:22])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([CH3:21])[CH3:20]>O>[C:4]([O:6][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([CH3:21])[CH3:20])(=[O:5])[C:3]1[C:2](=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:1]([O:22][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([CH3:20])[CH3:21])=[O:11]
|
Name
|
|
Quantity
|
111 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
284 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC(C)C)O
|
Name
|
catalyst
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
210 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The system was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
excess alcohol removed as the pressure
|
Type
|
CUSTOM
|
Details
|
to 150° C.
|
Type
|
CUSTOM
|
Details
|
hydrolysis of the catalyst and removal of remaining alcohol
|
Type
|
DISTILLATION
|
Details
|
was accomplished by steam distillation
|
Type
|
CUSTOM
|
Details
|
during 35 minutes
|
Duration
|
35 min
|
Type
|
CUSTOM
|
Details
|
at 150° C.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying for 15 minutes at these conditions the cloudy crude product
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 90° C.
|
Type
|
FILTRATION
|
Details
|
filtered through a No
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)OCCCCCCCC(C)C)=CC=CC1)(=O)OCCCCCCCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |